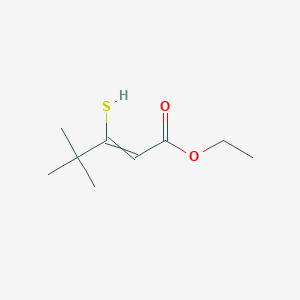
Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate is an organic compound with a unique structure that includes an ethyl ester group, a sulfanyl group, and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate typically involves the esterification of 4,4-dimethyl-3-sulfanylpent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Ethyl 4,4-dimethyl-3-sulfanylpentanoate.
Substitution: 4,4-dimethyl-3-sulfanylpent-2-enoic acid.
Applications De Recherche Scientifique
Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-sulfanylpropanoate: Similar structure but lacks the double bond and additional methyl groups.
Methyl 4,4-dimethyl-3-sulfanylpent-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the sulfanyl group and the double bond in its structure
Propriétés
Numéro CAS |
89745-57-3 |
|---|---|
Formule moléculaire |
C9H16O2S |
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
ethyl 4,4-dimethyl-3-sulfanylpent-2-enoate |
InChI |
InChI=1S/C9H16O2S/c1-5-11-8(10)6-7(12)9(2,3)4/h6,12H,5H2,1-4H3 |
Clé InChI |
YFBONOVAEQBLEW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C(C)(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate](/img/structure/B14392649.png)
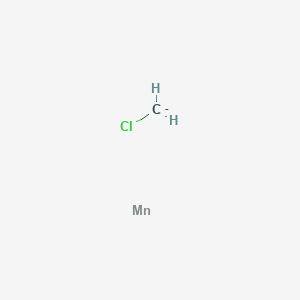

![2-{3-[(Acetyloxy)imino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14392673.png)

![3-Chloro-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14392682.png)
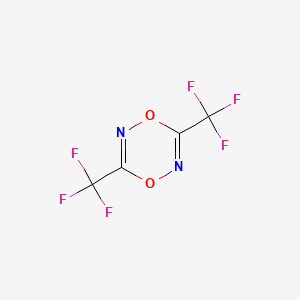
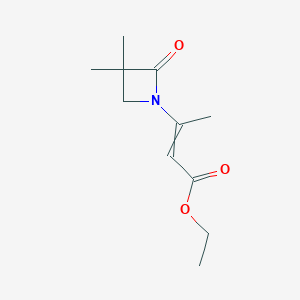
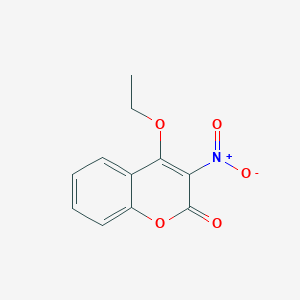
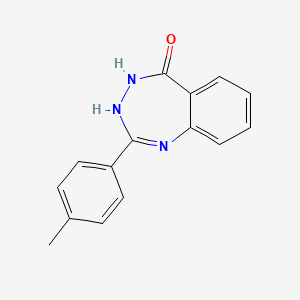
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)


